Antimicrobial Potency vs. 3,5-Dimethyl-1-phenyl-1H-pyrazole: MIC Comparison in Gram-Positive and Gram-Negative Bacteria
The introduction of a biphenyl group at the N1 position of the pyrazole core significantly enhances antimicrobial activity compared to the simpler phenyl analog. Specifically, 1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole demonstrates a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 40 µg/mL against Escherichia coli. In contrast, the unsubstituted phenyl analog, 3,5-dimethyl-1-phenyl-1H-pyrazole, typically shows MIC values greater than 100 µg/mL in comparable broth microdilution assays, indicating a greater than 2.5-fold improvement in potency for the biphenyl derivative [1].
| Evidence Dimension | Antimicrobial Activity |
|---|---|
| Target Compound Data | MIC = 32 µg/mL (S. aureus), 40 µg/mL (E. coli) |
| Comparator Or Baseline | 3,5-dimethyl-1-phenyl-1H-pyrazole: MIC > 100 µg/mL (S. aureus, E. coli) |
| Quantified Difference | ≥ 2.5-fold improvement |
| Conditions | Broth microdilution assay against S. aureus and E. coli |
Why This Matters
This establishes the biphenyl moiety as a critical pharmacophore for antimicrobial activity, guiding the selection of this specific compound for antibacterial screening libraries.
- [1] Walunj, Y., et al. Synthesis, antimicrobial and ergosterol biosynthesis inhibition activity of clubbed 1,1′-biphenyl-pyrazole derivatives. New Journal of Chemistry. 2023; 47: 3810-3824. View Source
